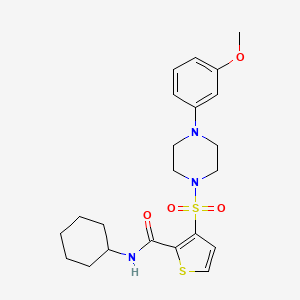

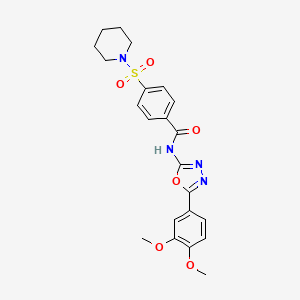

N-cyclohexyl-3-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclohexyl-3-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamide” is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides . The compound is composed of a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives, like the one , has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups . The compound contains a piperazine ring, a sulfonyl group, a thiophene ring, and a carboxamide group . The exact structure can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups . The reactions could involve the piperazine ring, the sulfonyl group, the thiophene ring, or the carboxamide group . The exact reactions would depend on the specific conditions and reagents used .Wissenschaftliche Forschungsanwendungen

Pharmacology: Treatment of Benign Prostatic Hyperplasia

Application Summary

The compound has been studied as a potential treatment for benign prostatic hyperplasia (BPH). It’s been found to induce apoptosis in BPH, independently of α1-Adrenoceptor blocking .

Methods of Application

The compound was evaluated in an estrogen/androgen-induced rat BPH model and human BPH-1 cell line. The compound exhibited significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .

Results and Outcomes

In vivo, the compound exhibited better performance than naftopidil (NAF) in preventing the progression of rat prostatic hyperplasia by not only decreasing prostate weight and proliferation (similar to NAF) but also, shrinking prostate volume and inducing prostate apoptosis (different from NAF) .

Organic Chemistry: Synthesis of Novel Compounds

Application Summary

The compound can be used in the synthesis of novel organic compounds. It can be obtained via a multi-step protocol and its structure can be assigned by HRMS, IR, 1H and 13C NMR experiments .

Methods of Application

The compound is synthesized via a multi-step protocol. The product’s structure is assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR) and Carbon-13 Nuclear Magnetic Resonance (13C NMR) experiments .

Results and Outcomes

The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .

Pharmacology: Potential Treatment for Neurodegenerative Diseases

Application Summary

Piperazine, a common structural motif found in the compound, is known to be present in potential treatments for Parkinson’s and Alzheimer’s disease .

Methods of Application

The compound could potentially be incorporated into biologically active compounds through a Mannich reaction .

Results and Outcomes

While specific results or outcomes for this application are not available, the presence of the piperazine ring in the compound suggests potential utility in the treatment of neurodegenerative diseases .

Pharmacology: Pre-Amyloidogenic States in Type II Diabetes

Application Summary

The compound may have potential applications in the treatment of pre-amyloidogenic states in type II diabetes .

Methods of Application

While specific methods of application are not available, it is likely that the compound would be administered in a pharmaceutical formulation suitable for treating type II diabetes .

Results and Outcomes

Specific results or outcomes for this application are not available. Further research would be necessary to confirm this potential application .

Organic Chemistry: Synthesis of Antiviral Compounds

Application Summary

The compound could potentially be used in the synthesis of antiviral compounds .

Methods of Application

The compound could be incorporated into antiviral compounds through a suitable chemical reaction .

Results and Outcomes

While specific results or outcomes for this application are not available, the potential for the compound to be used in the synthesis of antiviral compounds suggests it could have important applications in the field of medicinal chemistry .

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its synthesis methods, investigation of its physical and chemical properties, and study of its potential biological activities . Additionally, its potential applications in pharmaceuticals could be explored, given the presence of a piperazine moiety, which is commonly found in various drugs .

Eigenschaften

IUPAC Name |

N-cyclohexyl-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S2/c1-29-19-9-5-8-18(16-19)24-11-13-25(14-12-24)31(27,28)20-10-15-30-21(20)22(26)23-17-6-3-2-4-7-17/h5,8-10,15-17H,2-4,6-7,11-14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKWGCZMBOHVHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-6-ethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2731478.png)

![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2731479.png)

![Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2731482.png)

![3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2731485.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-isopentylacetamide](/img/structure/B2731491.png)

![N-(2,5-dimethoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2731494.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2731496.png)

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731497.png)

![N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide](/img/structure/B2731499.png)